molecular formula C21H31NO11 B1288809 N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide CAS No. 81243-70-1

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide

Cat. No. B1288809
CAS RN: 81243-70-1
M. Wt: 473.5 g/mol
InChI Key: GZJXLCCXPRENBS-BNPIJXQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide is a useful research compound. Its molecular formula is C21H31NO11 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Techniques for Complex Compounds

Sophisticated analytical techniques are crucial for the characterization and quantification of complex compounds like the one described. For instance, Empagliflozin, a compound with a detailed structure including hydroxyethyl, dihydroxyoxolan, and phenylmethoxyoxan groups similar to the compound , utilizes advanced analytical methods for its determination in pharmaceutical products. Methods such as High-Performance Liquid Chromatography (HPLC), Ultra-high Performance Liquid Chromatography (UPLC), and High-Performance Thin Layer Chromatography (HPTLC) are employed for accurate analysis (Danao, 2021).

Degradation and Environmental Impact

Research on acetaminophen's degradation by advanced oxidation processes highlights the creation of by-products and their biotoxicity, which is relevant for understanding the environmental and health implications of complex chemical compounds. Such studies indicate the significance of monitoring and managing the degradation products of pharmaceuticals and chemicals (Qutob et al., 2022).

Stereochemistry and Pharmacological Profile

The stereochemistry of compounds significantly affects their biological activity. For example, the stereochemistry of phenylpiracetam and its derivatives has been extensively studied, showing a direct relationship between the configuration of stereocenters and their pharmacological properties. Such studies are crucial for the development of more effective and selective drugs (Veinberg et al., 2015).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-15(27)19(33-21-17(29)16(28)18(32-21)12(26)7-23)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15-,16-,17-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJXLCCXPRENBS-BNPIJXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(O3)C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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